(4S)-1,1-dioxodithiane-4,5-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (4S)-1,1-dioxodithiane-4,5-diol can be synthesized through the oxidation of 1,2-dithiane-4,5-diol. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using industrial oxidizing agents and reactors designed to handle the specific reaction conditions required for the synthesis of dithiane derivatives .
Chemical Reactions Analysis
Types of Reactions: (4S)-1,1-dioxodithiane-4,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Corresponding diol.
Substitution: Various substituted dithiane derivatives.
Scientific Research Applications
Chemistry: (4S)-1,1-dioxodithiane-4,5-diol is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Mechanism of Action
The mechanism of action of 1,2-dithiane-4,5-diol, 1,1-dioxide, trans- involves its ability to undergo redox reactions, which can activate stress response genes and induce molecular stress responses . The compound’s molecular targets and pathways include the activation of stress response pathways and the modulation of redox-sensitive proteins .
Comparison with Similar Compounds
1,2-Dithiane-4,5-diol: A similar compound without the dioxide functionality.
1,4-Dithiane-2,5-diol: Another dithiane derivative with different substitution patterns.
Properties
CAS No. |
120586-50-7 |
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Molecular Formula |
C4H8O4S2 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
(4R,5R)-1,1-dioxodithiane-4,5-diol |
InChI |
InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
HEDDKNPLYXIIDO-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS(=O)(=O)S1)O)O |
SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Canonical SMILES |
C1C(C(CS(=O)(=O)S1)O)O |
Synonyms |
1,2-Dithiane-4,5-diol, 1,1-dioxide, trans- |
Origin of Product |
United States |
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